molecular formula C18H19N3O B7538790 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide

2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide

Cat. No. B7538790
M. Wt: 293.4 g/mol
InChI Key: YVDURPZCOHICBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide, also known as DMIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMIA is a synthetic compound that belongs to the indole family and is known to possess a range of biological activities. In

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide in lab experiments include its high yield and purity, its wide range of biological activities, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the study of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in agriculture, particularly in the development of new pesticides. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases, including cancer and neurological disorders. Finally, the development of new derivatives of this compound with improved biological activities and pharmacokinetic properties is an area of active research.

Synthesis Methods

The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide involves the reaction of 2,5-dimethylindole with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base. The reaction results in the formation of this compound as a white solid with a high yield. The synthesis of this compound has been optimized by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In agriculture, this compound has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-11-6-7-16-15(9-11)14(13(3)20-16)10-17(22)21-18-12(2)5-4-8-19-18/h4-9,20H,10H2,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDURPZCOHICBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=C(C=CC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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